

Technical Guide: Isotopic Purity and Certificate of Analysis of Timiperone-d4

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Compound of Interest

Compound Name: *Timiperone-d4*

Cat. No.: *B15556461*

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This technical guide provides a comprehensive overview of the analytical data and methodologies used to ascertain the isotopic and chemical purity of **Timiperone-d4**, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Certificate of Analysis (CoA) Summary

The following tables summarize the typical analytical data found on a Certificate of Analysis for **Timiperone-d4**. The data is presented to meet the stringent quality requirements for research and clinical applications.

Table 1: General Information

Parameter	Specification
Product Name	Timiperone-d4
Chemical Name	4'-fluoro-4-[4-(2-thioxo-1-benzimidazoliny)l)piperidino]butyrophenone-d4
Molecular Formula	C ₂₂ H ₂₀ D ₄ FN ₃ OS
Molecular Weight	401.5 g/mol
CAS Number	57648-21-2 (unlabeled)
Appearance	Off-White to Beige Solid
Solubility	Soluble in Methanol
Storage	-20°C, protected from light

Table 2: Quality Control Data

Test	Method	Specification	Result
Chemical Purity	HPLC	≥98%	Conforms
Isotopic Purity	Mass Spectrometry	≥98% Deuterium Incorporation	>99%
¹ H-NMR	NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrum	ESI-MS	Conforms to structure	Conforms

Experimental Protocols

The determination of isotopic and chemical purity of deuterated compounds like **Timiperone-d4** requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical Purity

Chemical purity is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). This technique separates the deuterated compound from any non-labeled or other impurities.

Protocol:

- **Sample Preparation:** A stock solution of **Timiperone-d4** is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.
- **Chromatographic Conditions:**
 - **Column:** A C18 reverse-phase column is typically used.
 - **Mobile Phase:** A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed to achieve separation.
 - **Flow Rate:** A typical flow rate is 0.5 mL/min.
 - **Injection Volume:** 5 µL.
- **Mass Spectrometry Conditions:**
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is used.
 - **Analysis:** The mass spectrometer is set to scan for the $[M+H]^+$ ion of **Timiperone-d4**.
- **Data Analysis:** The purity is calculated by integrating the peak area of **Timiperone-d4** and comparing it to the total area of all detected peaks.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

HR-MS is a critical technique for determining the level of deuterium incorporation and the distribution of isotopologues.^{[1][2][3]}

Protocol:

- **Sample Infusion:** A diluted solution of **Timiperone-d4** is directly infused into the high-resolution mass spectrometer.
- **Data Acquisition:** The instrument is set to acquire data in full scan mode with high resolution and mass accuracy.
- **Isotopologue Analysis:** The relative intensities of the ions corresponding to the unlabeled (d_0), partially deuterated (d_1 , d_2 , d_3), and fully deuterated (d_4) forms of Timiperone are measured.
- **Calculation of Isotopic Purity:** The isotopic purity is calculated using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of **Timiperone-d4** and to determine the positions of deuterium labeling.

Protocol:

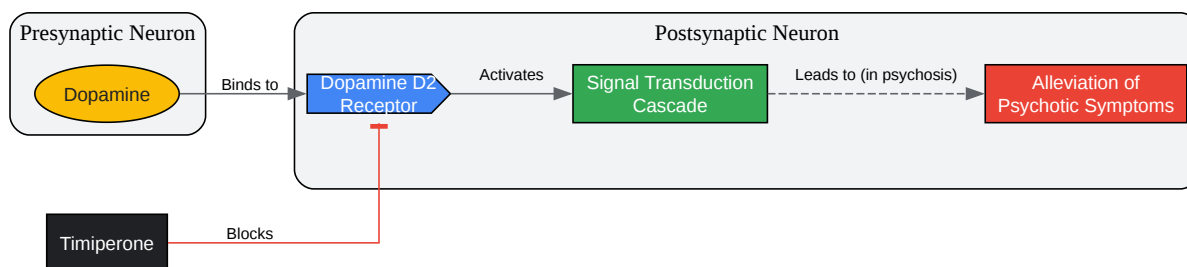
- **Sample Preparation:** Approximately 5-10 mg of **Timiperone-d4** is dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- **1H -NMR Acquisition:** A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
- **^{13}C -NMR Acquisition:** A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

Signaling Pathway of Timiperone

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class.^{[4][5]} Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such

as hallucinations and delusions. Timiperone also exhibits some affinity for serotonin receptors, which may contribute to its overall pharmacological profile.

Below is a diagram illustrating the simplified signaling pathway affected by Timiperone.

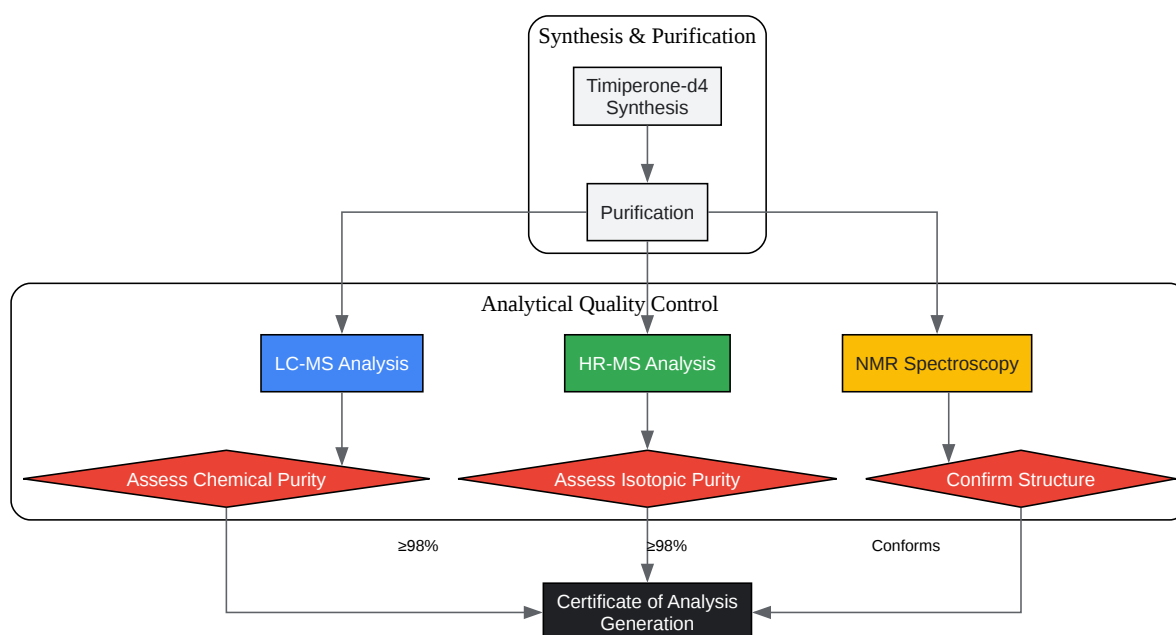


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Caption: Timiperone's mechanism of action.

Experimental Workflow

The following diagram outlines the logical workflow for the quality control analysis of **Timiperone-d4**.



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Caption: Quality control workflow for **Timiperone-d4**.

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